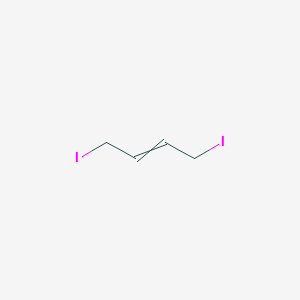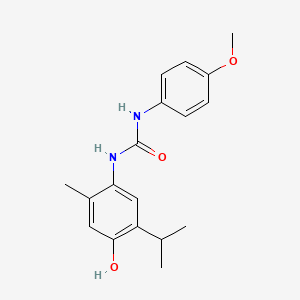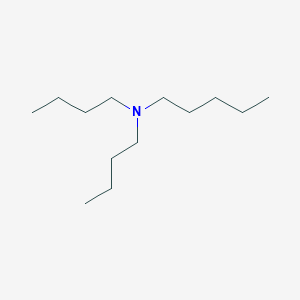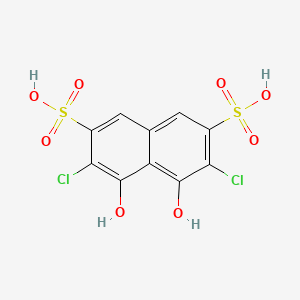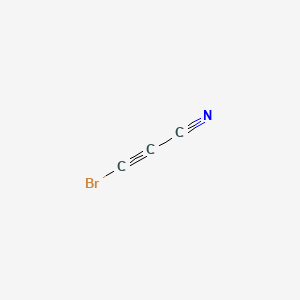
Bromocyanoacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromocyanoacetylene is an organic compound with the molecular formula C₃BrN. It is a member of the class of compounds known as haloacetylenes, which are characterized by the presence of a halogen atom attached to an acetylene group. This compound is notable for its unique structure, which includes both a bromine atom and a cyano group attached to a carbon-carbon triple bond.
準備方法
Synthetic Routes and Reaction Conditions
Bromocyanoacetylene can be synthesized through various methods. One common approach involves the reaction of bromine with cyanoacetylene under controlled conditions. This reaction typically requires the presence of a catalyst to facilitate the formation of the desired product. Another method involves the use of terminal alkynes and secondary amines in the presence of bis(triphenylphosphine)palladium dichloride and copper iodide as co-catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
Bromocyanoacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with various reagents, resulting in the formation of new compounds.
Cycloaddition Reactions: this compound can undergo cycloaddition reactions with other unsaturated compounds to form cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include terminal alkynes, secondary amines, and various catalysts such as bis(triphenylphosphine)palladium dichloride and copper iodide . These reactions are typically carried out under controlled conditions to ensure the desired selectivity and yield.
Major Products
The major products formed from the reactions of this compound include conjugated enynenitriles and other derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bromocyanoacetylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: this compound and its derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological molecules and their potential as therapeutic agents.
Medicine: The compound’s reactivity and ability to form stable derivatives make it a candidate for drug development and other medical applications.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of advanced materials.
作用機序
The mechanism of action of bromocyanoacetylene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the cyano group. These functional groups enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways involved depend on the particular reaction and application being studied.
類似化合物との比較
Similar Compounds
Chlorocyanoacetylene: Similar to bromocyanoacetylene but with a chlorine atom instead of bromine.
Fluorocyanoacetylene: Contains a fluorine atom in place of the bromine atom.
Iodocyanoacetylene: Features an iodine atom instead of bromine.
Uniqueness
This compound is unique among its similar compounds due to the specific reactivity imparted by the bromine atom. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
特性
CAS番号 |
3114-46-3 |
|---|---|
分子式 |
C3BrN |
分子量 |
129.94 g/mol |
IUPAC名 |
3-bromoprop-2-ynenitrile |
InChI |
InChI=1S/C3BrN/c4-2-1-3-5 |
InChIキー |
NGGPAYDRGCXCBY-UHFFFAOYSA-N |
正規SMILES |
C(#CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


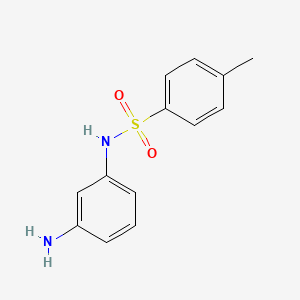
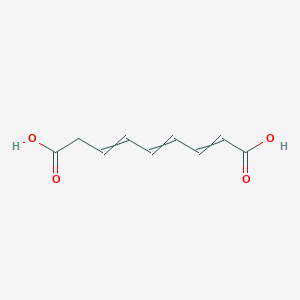
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
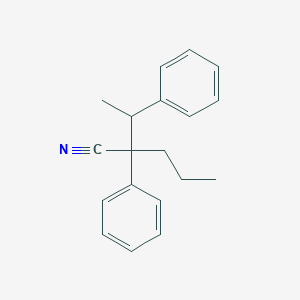
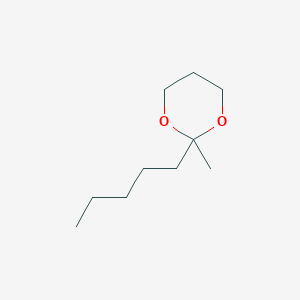
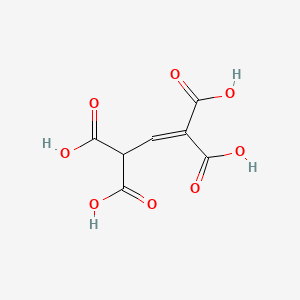
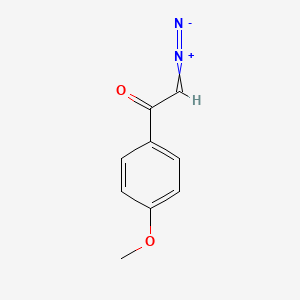
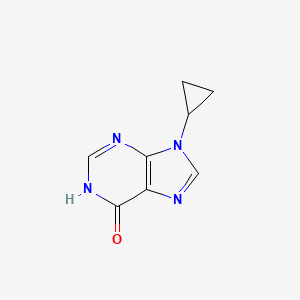
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

